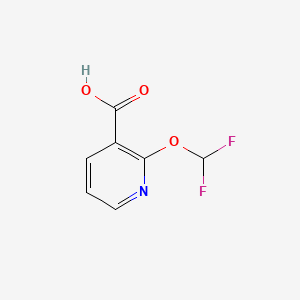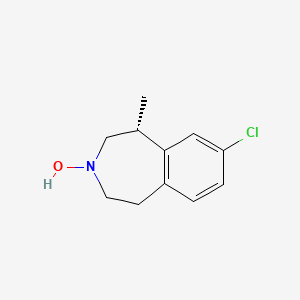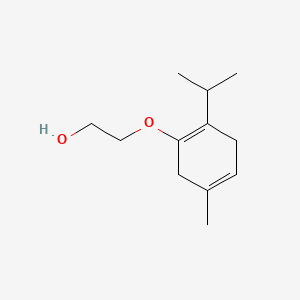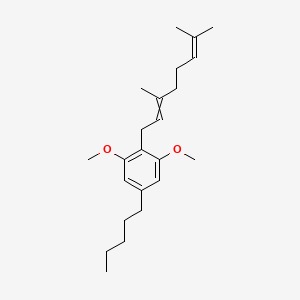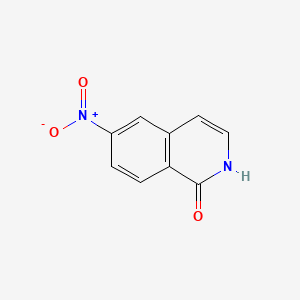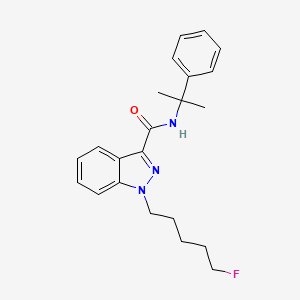
8,9-Di-O-methyl-urolithin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Di-O-methyl-urolithin D is a derivative of urolithin D, which is a metabolite of ellagic acid. Ellagic acid is a polyphenol found in various fruits and nuts, such as pomegranates, strawberries, and walnuts. Urolithins, including this compound, are known for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Di-O-methyl-urolithin D typically involves the methylation of urolithin D. The process begins with the extraction of ellagic acid from natural sources, followed by its conversion to urolithin D through microbial metabolism or chemical synthesis. The final step involves the methylation of urolithin D at the 8 and 9 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8,9-Di-O-methyl-urolithin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .
Scientific Research Applications
8,9-Di-O-methyl-urolithin D has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of polyphenol metabolites.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits
Mechanism of Action
The mechanism of action of 8,9-Di-O-methyl-urolithin D involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt pathway
Comparison with Similar Compounds
Urolithin A: Known for its anti-inflammatory and anticancer properties.
Urolithin B: Known for its antioxidant and anti-inflammatory effects.
Urolithin C: Less studied but has potential health benefits similar to other urolithins.
Uniqueness: 8,9-Di-O-methyl-urolithin D is unique due to its specific methylation pattern, which may enhance its bioavailability and biological activity compared to other urolithins. Its distinct chemical structure allows it to interact differently with molecular targets, potentially leading to unique therapeutic effects .
Properties
CAS No. |
1192835-55-4 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.255 |
IUPAC Name |
3,4-dihydroxy-8,9-dimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O6/c1-19-11-5-8-7-3-4-10(16)13(17)14(7)21-15(18)9(8)6-12(11)20-2/h3-6,16-17H,1-2H3 |
InChI Key |
MWDKXHOUSQIHQP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O)OC |
Synonyms |
3,4-Dihydroxy-8,9-dimethoxy-6H-dibenzo[b,d]pyran-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



